molecular formula C9H17Br B6265043 1-(bromomethyl)-4-ethylcyclohexane, Mixture of diastereomers CAS No. 1516772-83-0

1-(bromomethyl)-4-ethylcyclohexane, Mixture of diastereomers

Cat. No.: B6265043
CAS No.: 1516772-83-0
M. Wt: 205.1
InChI Key:
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Description

1-(Bromomethyl)-4-ethylcyclohexane is a chemical compound consisting of a cyclohexane ring with a bromomethyl group attached to the first carbon and an ethyl group attached to the fourth carbon. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-ethylcyclohexane can be synthesized through various methods, including:

  • Halogenation: Bromination of 4-ethylcyclohexene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.

  • Hydrobromination: Addition of hydrogen bromide (HBr) to 4-ethylcyclohexene, followed by rearrangement to form the bromomethyl group.

  • Grignard Reaction: Reaction of 4-ethylcyclohexanone with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis and bromination.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where precise control of temperature, pressure, and reaction time is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the bromomethyl group to form a carboxylic acid derivative.

  • Reduction: Reduction of the bromomethyl group to form a corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as hydroxide (OH-), cyanide (CN-), or azide (N3-) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Cyclohexane-1-carboxylic acid derivatives.

  • Reduction: Cyclohexane-1-ol derivatives.

  • Substitution: Cyclohexane derivatives with different functional groups.

Scientific Research Applications

1-(Bromomethyl)-4-ethylcyclohexane has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and inhibition.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(bromomethyl)-4-ethylcyclohexane exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

1-(Bromomethyl)-4-ethylcyclohexane is similar to other bromomethyl-substituted cycloalkanes, such as 1-(bromomethyl)cyclohexane and 1-(bromomethyl)-2-methylcyclohexane. the presence of the ethyl group at the fourth position makes it unique in terms of its chemical properties and reactivity. These differences can influence its behavior in various chemical reactions and its suitability for different applications.

Properties

CAS No.

1516772-83-0

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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